Cosalane

Description

Properties

CAS No. |

154212-56-3 |

|---|---|

Molecular Formula |

C45H60Cl2O6 |

Molecular Weight |

767.9 g/mol |

IUPAC Name |

5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C45H60Cl2O6/c1-25(2)8-6-9-26(3)35-14-15-36-32-13-12-30-20-27(16-18-44(30,4)37(32)17-19-45(35,36)5)10-7-11-31(28-21-33(42(50)51)40(48)38(46)23-28)29-22-34(43(52)53)41(49)39(47)24-29/h11,21-27,30,32,35-37,48-49H,6-10,12-20H2,1-5H3,(H,50,51)(H,52,53)/t26-,27+,30+,32+,35-,36+,37+,44+,45-/m1/s1 |

InChI Key |

VOJOOGPALCATLT-ZFQBPCNVSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |

Appearance |

Solid powder |

Other CAS No. |

154212-56-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cosalane NSC 658586 NSC-658586 |

Origin of Product |

United States |

Foundational & Exploratory

The Multi-Pronged Anti-HIV Mechanism of Cosalane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cosalane is a synthetic compound characterized by a disalicylmethane unit linked to a C-3 cholestane moiety, demonstrating a broad spectrum of anti-HIV activity.[1] Extensive research has elucidated its primary mechanism of action as a viral entry inhibitor, although it also exhibits activity against other key viral enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its antiviral effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Core Mechanism of Action: Inhibition of HIV Entry

This compound's principal anti-HIV activity lies in its ability to disrupt the initial stages of the viral lifecycle: attachment and entry into the host cell.[1][2] This process is a cascade of molecular interactions, primarily involving the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.

Interference with gp120-CD4 Binding

The initial and most critical step in HIV infection is the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells, such as T-helper cells and macrophages. This compound effectively inhibits this interaction.[2] The anionic pharmacophore of this compound is thought to interact with cationic residues on the surface of the CD4 receptor, preventing gp120 from docking.[3] This blockade of the primary attachment site is a crucial component of this compound's antiviral efficacy.

Post-Attachment Inhibition

Beyond preventing the initial gp120-CD4 binding, time-of-addition experiments have indicated that this compound also acts at a post-attachment stage, prior to reverse transcription. This suggests interference with the conformational changes in the viral envelope glycoproteins (gp120 and gp41) that are necessary for the subsequent fusion of the viral and cellular membranes.

Secondary Mechanisms of Action

While viral entry inhibition is its primary strength, this compound also demonstrates inhibitory activity against key viral enzymes involved in replication.

Inhibition of Reverse Transcriptase and Protease

This compound has been shown to inhibit both HIV-1 reverse transcriptase (RT) and protease. Although these activities are considered secondary to its entry-inhibiting function, they contribute to its overall antiviral profile. The ability to target multiple phases of the viral lifecycle is a desirable characteristic for an antiviral agent, as it can potentially reduce the likelihood of drug resistance.

Inhibition of Chemokine Receptors

Interestingly, research has also identified this compound as an antagonist of specific chemokine receptors, which can play a role in both HIV infection and inflammatory responses.

CCR7 and CCR1 Antagonism

This compound has been identified as a validated antagonist of the CC-chemokine receptor 7 (CCR7). Furthermore, this compound and its analogs have been shown to inhibit RANTES-induced migration of human monocytes, suggesting interference with the RANTES/CCR1 interaction. This activity may contribute to its antiviral effects and suggests potential applications in inflammatory conditions.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound and its analogs against various targets.

| Compound | Target | Assay | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| This compound | HIV-1 RF | Cytopathic Effect | CEM-SS | 5.1 | >100 | |

| This compound Analog | HIV-1 RF | Cytopathic Effect | CEM-SS | 0.55 | >100 |

| Compound | Target | IC50 (µM) | Reference |

| This compound | CCR7 | 2.43 | |

| This compound | CXCR2 | 0.66 |

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize the mechanism of action of this compound.

HIV-1 gp120-CD4 Binding Inhibition Assay

Objective: To determine the ability of a compound to inhibit the binding of HIV-1 gp120 to the CD4 receptor.

Materials:

-

Recombinant soluble CD4 (sCD4)

-

Recombinant gp120 from a specific HIV-1 strain

-

96-well ELISA plates

-

Anti-gp120 monoclonal antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Test compound (this compound) at various concentrations

Procedure:

-

Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound sCD4.

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells with wash buffer.

-

Pre-incubate recombinant gp120 with serial dilutions of this compound for 1 hour at 37°C.

-

Add the gp120-Cosalane mixture to the sCD4-coated wells and incubate for 1-2 hours at 37°C.

-

Wash the wells to remove unbound gp120.

-

Add the enzyme-conjugated anti-gp120 antibody and incubate for 1 hour at 37°C.

-

Wash the wells to remove unbound antibody.

-

Add the enzyme substrate and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Cell Fusion Assay

Objective: To assess the ability of a compound to inhibit HIV-1 Env-mediated cell fusion.

Materials:

-

Effector cells: A cell line (e.g., HEK293T) expressing HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene transactivator (e.g., Tat).

-

Target cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5, and/or CXCR4, and a reporter gene (e.g., luciferase) under the control of the transactivator-responsive promoter.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Test compound (this compound) at various concentrations.

-

Lysis buffer and luciferase substrate.

Procedure:

-

Seed effector cells in a 96-well plate.

-

After cell attachment, add serial dilutions of this compound to the wells and incubate for a short period.

-

Add target cells to the wells containing the effector cells and the compound.

-

Co-culture the cells for a defined period (e.g., 6-24 hours) to allow for cell fusion.

-

Lyse the cells using a lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of fusion inhibition for each concentration of this compound and determine the IC50 value.

Reverse Transcriptase (RT) Inhibition Assay

Objective: To measure the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 reverse transcriptase.

-

A template-primer (e.g., poly(rA)-oligo(dT)).

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP).

-

Reaction buffer.

-

Test compound (this compound) at various concentrations.

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling).

-

Scintillation fluid and counter or a detection system for the non-radioactive label.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction (e.g., by adding EDTA or placing on ice).

-

Quantify the amount of newly synthesized DNA. For the radioactive method, this involves precipitating the DNA with TCA, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection is based on colorimetric or fluorometric measurements.

-

Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.

Protease Inhibition Assay

Objective: To determine the inhibitory activity of a compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease.

-

A specific peptide substrate for HIV-1 protease that is linked to a reporter system (e.g., a fluorophore and a quencher).

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

A fluorescence plate reader.

Procedure:

-

Add serial dilutions of this compound to the wells of a microplate.

-

Add the HIV-1 protease to the wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Determine the initial reaction velocity for each concentration of the inhibitor.

-

Calculate the percentage of protease inhibition and determine the IC50 value.

Conclusion

This compound presents a compelling profile as an anti-HIV agent with a multi-targeted mechanism of action. Its primary role as a viral entry inhibitor, targeting the crucial gp120-CD4 interaction and subsequent fusion events, is complemented by its ability to inhibit key viral enzymes and interact with chemokine receptors. This multifaceted approach may offer advantages in overcoming drug resistance. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of this compound and its analogs as potential antiretroviral therapeutics. Further structure-activity relationship studies, building upon the existing knowledge, will be instrumental in optimizing the potency, bioavailability, and overall clinical utility of this class of compounds.

References

Cosalane: A Multifaceted Anti-HIV Agent with a Novel Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Cosalane is a synthetic compound that has demonstrated potent and broad-spectrum activity against the Human Immunodeficiency Virus (HIV). Structurally, it is a derivative of aurintricarboxylic acid, featuring a disalicylmethane unit linked to a cholestane moiety. This unique structure underpins its multifaceted mechanism of action, which distinguishes it from many conventional antiretroviral agents. This compound primarily acts as an early-stage inhibitor of the HIV replication cycle, interfering with the initial steps of viral entry into the host cell. Its activity is not limited to a single target; it has been shown to inhibit the binding of the viral envelope glycoprotein gp120 to the CD4 receptor, disrupt post-attachment events, and inhibit key viral enzymes including reverse transcriptase, protease, and integrase. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its quantitative antiviral efficacy, cytotoxicity, and detailed experimental methodologies for its evaluation.

Introduction

The development of novel anti-HIV agents with unique mechanisms of action is crucial to overcome the challenges of drug resistance and to develop more effective and durable treatment regimens. This compound emerged from research efforts to identify compounds that could inhibit the initial stages of HIV infection. Its chemical structure, combining a planar aromatic region with a bulky steroidal group, allows it to interact with multiple targets in the HIV life cycle. Preclinical studies have shown that this compound is active against a wide variety of laboratory and clinical isolates of HIV-1, including strains resistant to other antiretroviral drugs, as well as HIV-2.[1] This whitepaper consolidates the available technical information on this compound, with a focus on its quantitative activity, the experimental protocols used to characterize it, and its proposed mechanisms of action.

Mechanism of Action

This compound's anti-HIV activity is characterized by its ability to inhibit multiple, distinct steps in the viral replication cycle. This multi-target profile is a significant advantage, potentially offering a higher barrier to the development of viral resistance.

The primary mechanism of action of this compound is the inhibition of viral entry.[1][2] Time-of-addition experiments have demonstrated that this compound is most effective when present at the early stages of the viral life cycle, prior to reverse transcription.[1] Its entry-inhibiting properties are twofold:

-

Inhibition of gp120-CD4 Binding: this compound has been shown to interfere with the initial attachment of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of target T-cells.[2] This action prevents the first crucial step of viral entry.

-

Post-Attachment Inhibition: In addition to blocking the initial binding, evidence suggests that this compound also inhibits a subsequent event in the entry process that occurs after the virus has attached to the cell surface but before the viral and cellular membranes fuse.

Beyond its effects on viral entry, this compound has also been demonstrated to inhibit the enzymatic activity of:

-

HIV-1 Reverse Transcriptase (RT): this compound can inhibit the function of this enzyme, which is responsible for transcribing the viral RNA genome into DNA.

-

HIV-1 Protease: This enzyme is critical for the maturation of new viral particles. This compound has been shown to inhibit its activity.

-

HIV-1 Integrase: By inhibiting integrase, this compound can prevent the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.

Furthermore, this compound has been identified as an antagonist of the chemokine receptors CCR7 and CXCR2, although the direct contribution of this activity to its anti-HIV efficacy requires further elucidation.

The multifaceted mechanism of action of this compound is visually summarized in the following signaling pathway diagram.

References

The Chemical Architecture and Synthesis of Cosalane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosalane is a synthetic compound recognized for its potent antiviral, specifically anti-HIV, and chemokine receptor antagonist activities. Structurally, it is a complex molecule featuring a cholestane scaffold linked to a disalicylmethane moiety. This guide provides a detailed overview of its chemical structure, a comprehensive look at its convergent synthesis, and its mechanisms of action. Quantitative data are presented in tabular format for clarity, and key experimental protocols are detailed. Visualizations of its biological pathways and experimental workflows are provided to facilitate a deeper understanding of its function and application in research and drug development.

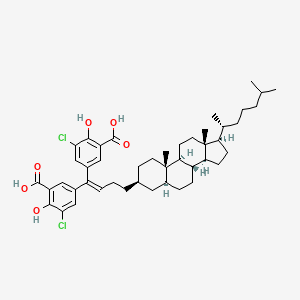

Chemical Structure of this compound

This compound is chemically defined as 5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid. Its molecular formula is C45H60Cl2O6, with a molecular weight of 767.86 g/mol .[1] The structure comprises two main components: a hydrophobic steroid nucleus derived from cholestane and a polar, aromatic pharmacophore consisting of a dichlorodisalicylmethane unit. These two parts are connected by a three-carbon linker.[2]

The cholestane portion provides a rigid, lipophilic backbone, which is crucial for its interaction with biological membranes and protein hydrophobic pockets. The dichlorodisalicylmethane moiety, with its two carboxylic acid groups and two hydroxyl groups, is the primary site of interaction with target proteins through electrostatic and hydrogen bonding interactions.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent route, starting from commercially available materials.[2] This approach involves the separate synthesis of the steroidal component and the disalicylmethane pharmacophore, which are then coupled to form the final product.

Experimental Protocols

-

Preparation of the Steroidal Aldehyde: The cholestane starting material is modified at the C-3 position to introduce a three-carbon chain terminating in an aldehyde group. This multi-step process typically involves the protection of other reactive groups on the steroid nucleus, followed by chain elongation and oxidation to the aldehyde.

-

Synthesis of the Dichlorodisalicylmethane Phosphonium Salt: 5-chlorosalicylic acid is used as the starting material to synthesize the dichlorodisalicylmethane unit. This fragment is then converted into a phosphonium salt to prepare it for a Wittig reaction.

-

Wittig Reaction and Deprotection: The steroidal aldehyde and the dichlorodisalicylmethane phosphonium salt are reacted under Wittig conditions to form the carbon-carbon double bond of the linker. Subsequent deprotection of the carboxylic acid and hydroxyl groups yields this compound.

-

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Synthesis Workflow

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key data points.

Table 1: Anti-HIV Activity of this compound

| Parameter | Virus Strain | Cell Line | Value (µM) | Reference |

| EC50 | HIV-1RF | CEM-SS | 5.1 | [3] |

Table 2: CCR7 Antagonist Activity of this compound

| Ligand | Assay | IC50 (µM) | Reference |

| CCL19 | β-arrestin recruitment | 0.2 | |

| CCL21 | β-arrestin recruitment | 2.7 |

Mechanism of Action

This compound exhibits a multi-pronged mechanism of action, primarily targeting viral entry and chemokine receptor signaling.

Anti-HIV Activity: Inhibition of Viral Entry

This compound's primary anti-HIV mechanism involves the inhibition of the virus's entry into host cells. It achieves this by interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[2] This interaction is a critical first step in the HIV infection process. By blocking this binding, this compound effectively prevents the subsequent conformational changes in the viral envelope proteins that are necessary for the fusion of the viral and cellular membranes.

Chemokine Receptor Antagonism: CCR7 Signaling

This compound has been identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). CCR7 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of immune cells. Upon binding of its ligands, CCL19 and CCL21, CCR7 activates downstream signaling pathways, including the MAPK/ERK pathway, leading to chemotaxis. This compound inhibits this signaling, likely by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

References

Cosalane as a Dual Antagonist of CCR7 and CXCR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosalane, a cholesterol derivative originally developed as an anti-HIV therapeutic, has been identified as a potent antagonist of the chemokine receptors CCR7 and CXCR2.[1][2] This dual antagonism presents a compelling therapeutic potential for a variety of inflammatory diseases, autoimmune disorders, and certain cancers where the migration and activation of immune cells are pathogenic hallmarks. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity on these two key G protein-coupled receptors (GPCRs).

Quantitative Antagonistic Activity of this compound

This compound has demonstrated potent inhibitory activity against both human and murine CCR7, as well as human CXCR2. The half-maximal inhibitory concentration (IC50) values vary depending on the specific receptor, the stimulating ligand, and the experimental assay employed. The following tables summarize the currently available quantitative data.

Table 1: this compound Antagonistic Activity against CCR7

| Target Receptor | Species | Stimulating Ligand | Assay Type | IC50 (µM) | Reference |

| CCR7 | Human | CCL19 | β-arrestin Recruitment | 0.207 | [1][2][3] |

| CCR7 | Murine | CCL19 | β-arrestin Recruitment | 0.193 | |

| CCR7 | Human | CCL21 | β-arrestin Recruitment | 2.66 | |

| CCR7 | Murine | CCL21 | β-arrestin Recruitment | 1.98 | |

| CCR7 | Not Specified | Not Specified | Not Specified | 2.43 |

Table 2: this compound Antagonistic Activity against CXCR2

| Target Receptor | Species | Stimulating Ligand | Assay Type | IC50 (µM) | Reference |

| CXCR2 | Not Specified | Not Specified | Not Specified | 0.66 |

Signaling Pathways and Mechanism of Action

CCR7 and CXCR2 are GPCRs that, upon binding their respective chemokine ligands, trigger a cascade of intracellular signaling events. These pathways ultimately lead to cellular responses such as chemotaxis, activation, and survival. This compound exerts its antagonistic effect by inhibiting these signaling cascades.

CCR7 Signaling Pathway

CCR7 is primarily activated by the chemokines CCL19 and CCL21, leading to the migration of dendritic cells and T cells to secondary lymphoid organs. The signaling cascade involves G-protein activation, leading to downstream effects through pathways such as PI3K/Akt and MAPK/ERK.

CXCR2 Signaling Pathway

CXCR2 is activated by several ELR-motif-containing chemokines, most notably CXCL8 (IL-8), and plays a crucial role in the recruitment of neutrophils to sites of inflammation. Its signaling also proceeds through G-protein coupling, activating pathways like PI3K/Akt and PLC, which are critical for neutrophil chemotaxis and degranulation.

Therapeutic Rationale for Dual Antagonism

The dual antagonism of CCR7 and CXCR2 by this compound offers a multi-pronged approach to modulating immune responses. By blocking CCR7, this compound can inhibit the migration of T cells and dendritic cells to lymph nodes, thereby dampening the initiation of adaptive immune responses. Simultaneously, blocking CXCR2 can prevent the recruitment of neutrophils to sites of inflammation, reducing tissue damage associated with acute and chronic inflammation.

Experimental Protocols

The antagonistic properties of this compound have been characterized using a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (for CCR7)

This assay was a primary high-throughput screening method to identify CCR7 antagonists. It measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human or murine CCR7 and a β-galactosidase enzyme fragment complementation system.

-

Reagents:

-

Assay medium: Opti-MEM or equivalent serum-free medium.

-

Stimulating ligands: Recombinant human or murine CCL19 and CCL21.

-

Test compound: this compound dissolved in DMSO, then diluted in assay medium.

-

Detection reagent: Commercially available β-galactosidase substrate (e.g., PathHunter® detection reagents).

-

-

Protocol:

-

Seed the engineered CHO-K1 cells in 384-well white, solid-bottom assay plates and incubate overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for a specified pre-incubation period (e.g., 15-30 minutes) at 37°C.

-

Add the chemokine agonist (CCL19 or CCL21) at a pre-determined EC80 concentration to the wells.

-

Incubate the plate for 90 minutes at 37°C.

-

Allow the plate to equilibrate to room temperature for 15-20 minutes.

-

Add the β-galactosidase detection reagent according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Transwell Chemotaxis Assay

This functional assay directly measures the ability of this compound to inhibit cell migration towards a chemokine gradient.

-

Cell Lines: Human T cell lines (e.g., H9) or primary mouse T cells.

-

Reagents:

-

Chemotaxis medium: RPMI 1640 with 0.5% BSA.

-

Chemokines: Recombinant CCL19 or CCL21.

-

Test compound: this compound.

-

Detection reagent: Calcein-AM or similar cell viability dye.

-

-

Protocol:

-

Harvest cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

-

Add the chemokine solution to the lower wells of a 96-well chemotaxis plate (e.g., with 5 µm pore size polycarbonate membrane).

-

Place the membrane on top of the lower wells.

-

Add 25-50 µL of the pre-incubated cell suspension to the top of the membrane for each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring fluorescence if using a dye like Calcein-AM, or by direct cell counting using a flow cytometer.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50.

-

References

Investigating the Antiviral Spectrum of Cosalane and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosalane, a synthetic compound characterized by a cholestane or cholesterol moiety linked to a disalicylmethane group, and its analogues have emerged as a promising class of antiviral agents with a broad spectrum of activity. This technical guide provides an in-depth review of the antiviral properties of this compound and its derivatives, focusing on their efficacy against a range of viruses, their multifaceted mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are presented in structured tables for comparative analysis, and key cellular and viral pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

The ongoing challenge of emerging and drug-resistant viral infections necessitates the development of novel antiviral agents with broad-spectrum capabilities. This compound and its analogues have garnered significant attention due to their potent inhibitory effects against various viruses, most notably Human Immunodeficiency Virus (HIV).[1][2] These compounds exhibit a unique multi-target mechanism of action, interfering with several stages of the viral life cycle.[2][3] This guide synthesizes the current knowledge on the antiviral spectrum of this compound and its derivatives, details the experimental protocols for their assessment, and visualizes their complex interactions with viral and cellular components.

Antiviral Spectrum and Potency

This compound and its analogues have demonstrated inhibitory activity against a diverse range of viruses, including retroviruses, herpesviruses, and arenaviruses. The potency of these compounds, often expressed as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), varies depending on the specific analogue, the viral species, and the cell type used in the assay.

Human Immunodeficiency Virus (HIV)

This compound is a potent inhibitor of HIV, effective against a variety of laboratory and clinical isolates of HIV-1, as well as HIV-2.[2] Its analogues have been synthesized and evaluated to improve potency and explore structure-activity relationships (SAR).

Table 1: Anti-HIV Activity of this compound and Analogues

| Compound/Analogue | Virus Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |

| This compound | HIV-1 (various) | Various | Cytopathicity | Potent (specific values vary) | >100 | >100 | |

| Amide-linked analogue | HIV-1RF | CEM-SS | Cytopathicity | Significant activity | Not specified | Not specified | |

| Methylene-linked analogue | HIV-1RF | CEM-SS | Cytopathicity | Significant activity | Not specified | Not specified | |

| Methylene-linked analogue | HIV-2ROD | MT-4 | Cytopathicity | Moderate activity | Not specified | Not specified |

Note: Specific EC₅₀/IC₅₀ values for many analogues are not consistently reported in a centralized manner in the reviewed literature. The table reflects the qualitative descriptions of activity found.

Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV)

The antiviral activity of this compound and its analogues extends to members of the Herpesviridae family.

Table 2: Anti-Herpesvirus Activity of this compound and Analogues

| Compound/Analogue | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |

| This compound | HSV-1 | Not specified | Not specified | Active | Not specified | Not specified | |

| This compound | HSV-2 | Not specified | Not specified | Active | Not specified | Not specified | |

| This compound | HCMV | Not specified | Not specified | Active | Not specified | Not specified |

Other Viruses

Preliminary studies have suggested that the antiviral spectrum of this compound analogues may also include other viruses.

Table 3: Activity Against Other Viruses

| Compound/Analogue | Virus | Activity Noted | Reference |

| This compound Analogues | Influenza Virus | Potentially useful | Not specified |

| This compound Analogues | Junin Virus | Potentially useful | Not specified |

| This compound Analogues | Tacaribe Virus | Potentially useful | Not specified |

Note: These findings are based on early reports, and detailed quantitative data are not yet available.

Mechanisms of Antiviral Action

The broad antiviral activity of this compound and its analogues stems from their ability to target multiple, often conserved, viral and cellular processes.

Inhibition of Viral Entry

A primary mechanism of action for this compound against HIV is the inhibition of viral entry into the host cell. This is achieved by interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on target T-cells.

Inhibition of Viral Enzymes

This compound and its analogues have also been shown to inhibit key viral enzymes essential for replication.

-

Reverse Transcriptase (RT): These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket on the enzyme and disrupting its function.

-

Protease and Integrase: Some analogues have demonstrated inhibitory activity against HIV-1 protease and integrase, enzymes crucial for viral maturation and integration into the host genome, respectively.

Modulation of Host Cell Signaling

This compound has been identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). CCR7 is a G protein-coupled receptor involved in lymphocyte trafficking and immune responses. By inhibiting CCR7 signaling, this compound may modulate the host immune response to viral infection, although the direct antiviral implications of this activity are still under investigation.

References

- 1. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Cosalane: A Multifaceted Antiviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cosalane is a synthetic compound that has garnered significant interest in the scientific community for its potent and broad-spectrum anti-HIV activity.[1] Discovered in the early 1990s, this cholestane derivative, featuring a disalicylmethane unit, has demonstrated a unique multi-pronged mechanism of action against the human immunodeficiency virus (HIV).[1] Beyond its antiviral properties, subsequent research has unveiled its role as a potent antagonist of the CC-chemokine receptor 7 (CCR7), opening new avenues for its potential therapeutic applications in immunology and oncology.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanistic evaluation of this compound and its analogs, presenting key data, experimental methodologies, and a visual representation of its interaction with biological pathways.

Discovery and Synthesis

This compound was first synthesized and reported in 1994 as a novel anti-HIV agent.[1] Its chemical structure consists of a disalicylmethane pharmacophore linked to the C-3 position of a cholestane backbone via a three-carbon linker. The synthesis of this compound is achieved through a convergent route, utilizing commercially available starting materials.

Preclinical Development

Antiviral Activity

This compound has demonstrated potent inhibitory activity against a wide range of HIV-1 and HIV-2 isolates, including laboratory strains, clinical isolates, and drug-resistant variants. Its in vitro therapeutic index is reported to be greater than 100, indicating a favorable safety profile in cell-based assays.

Table 1: In Vitro Anti-HIV Activity of this compound and Analogs

| Compound/Analog | HIV Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| This compound | HIV-1RF | CEM-SS | Data not available | >100 | >100 |

| HIV-1B | MT-4 | Data not available | Data not available | Data not available | |

| HIV-2ROD | MT-4 | Data not available | Data not available | Data not available | |

| Amide-linked analog | HIV-1RF | CEM-SS | 28.6 | >100 | >3.5 |

| HIV-1B | MT-4 | 8.4 | >100 | >11.9 | |

| Methylene-linked analog | HIV-1RF | CEM-SS | Data not available | Data not available | Data not available |

| HIV-1B | MT-4 | Data not available | Data not available | Data not available | |

| HIV-2ROD | MT-4 | Moderately active | Data not available | Data not available |

Note: Comprehensive quantitative data for various HIV strains is not consistently reported in a single source. The table reflects available data from multiple studies.

Mechanism of Action: Anti-HIV

This compound's anti-HIV mechanism is multifaceted, targeting multiple stages of the viral life cycle.

-

Inhibition of Viral Entry: The primary mechanism of action is the inhibition of HIV entry into host cells. This compound interferes with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on T-cells. It is also suggested to inhibit a post-attachment event, further preventing viral fusion with the cell membrane.

-

Enzyme Inhibition: this compound has also been shown to inhibit the activity of key viral enzymes, including reverse transcriptase (RT) and protease. Several analogs of this compound have been synthesized that exhibit enhanced inhibitory potency against HIV-1 protease and integrase.

Table 2: Enzyme Inhibitory Activity of this compound Analogs

| Analog | Target Enzyme | IC50 (µM) |

| Analog 1 | HIV-1 Integrase | 2.2 |

| Analog 2 | HIV-1 Integrase | 2.2 |

| Analog 3 | HIV-1 Protease | 0.35 |

| Analog 4 | HIV-1 Protease | 0.39 |

| Analog 5 | HIV-1 Protease | 0.39 |

Source: Cushman et al., 1995

Mechanism of Action: CCR7 Antagonism

In a significant later discovery, this compound was identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). CCR7 and its ligands, CCL19 and CCL21, play a crucial role in immune cell trafficking and have been implicated in various inflammatory diseases and cancer metastasis.

Table 3: CCR7 Antagonist Activity of this compound

| Agonist | IC50 (µM) |

| CCL19 | 0.2 |

| CCL21 | 2.7 |

Source: A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening, 2022

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies of this compound have been conducted in rats. These studies revealed that this compound exhibits poor oral bioavailability. Following intravenous administration, it has a long half-life and a large volume of distribution. The primary route of elimination appears to be through fecal excretion, with negligible renal and biliary excretion.

Detailed preclinical toxicology data for this compound is limited in the publicly available literature. General toxicology studies for drug candidates typically involve assessing acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity in various animal models.

Clinical Development Status

A thorough search of clinical trial registries and published literature did not yield any information on clinical trials involving this compound. This suggests that, despite its promising preclinical profile, this compound may not have progressed to human clinical studies. The reasons for this are not publicly documented but could be related to its pharmacokinetic properties, potential for toxicity, or other developmental challenges.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not fully available in the abstracts of the reviewed literature. However, based on the descriptions provided, the following outlines the general methodologies employed.

Anti-HIV Cytopathic Effect Assay

-

Principle: This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

-

General Protocol:

-

Human T-cell lines susceptible to HIV infection (e.g., CEM-SS or MT-4) are cultured in 96-well plates.

-

The cells are treated with serial dilutions of this compound or its analogs.

-

A standardized amount of HIV-1 or HIV-2 is added to the wells.

-

The plates are incubated for a period of time to allow for viral replication and the development of cytopathic effects (e.g., syncytia formation, cell death).

-

Cell viability is assessed using a colorimetric method (e.g., MTT assay) or by microscopic examination.

-

The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%.

-

Cytotoxicity of the compound is determined in parallel in uninfected cells to calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).

-

HIV-1 Reverse Transcriptase and Protease Inhibition Assays

-

Principle: These are biochemical assays that measure the direct inhibitory effect of a compound on the activity of purified HIV enzymes.

-

General Protocol for RT Inhibition:

-

Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g., poly(A)-oligo(dT)).

-

The reaction mixture includes deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).

-

Serial dilutions of this compound or its analogs are added to the reaction.

-

The reaction is allowed to proceed at an optimal temperature.

-

The amount of incorporated labeled dNTP into the newly synthesized DNA is quantified, typically by precipitation and scintillation counting.

-

The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces enzyme activity by 50%.

-

-

General Protocol for Protease Inhibition:

-

Recombinant HIV-1 protease is incubated with a synthetic peptide substrate that mimics the natural cleavage site of the enzyme.

-

The substrate is often labeled with a fluorophore and a quencher, such that cleavage results in an increase in fluorescence.

-

Serial dilutions of this compound or its analogs are added to the reaction.

-

The rate of substrate cleavage is monitored by measuring the change in fluorescence over time.

-

The IC50 is calculated as the concentration of the compound that inhibits protease activity by 50%.

-

CCR7 Antagonism Assays

-

Radioligand Binding Assay:

-

Principle: This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR7 receptor.

-

General Protocol:

-

Cell membranes expressing CCR7 are prepared.

-

The membranes are incubated with a fixed concentration of a radiolabeled CCR7 ligand (e.g., [125I]-CCL19).

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified.

-

The IC50 value is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

-

-

-

Calcium Mobilization Assay:

-

Principle: This is a functional assay that measures the ability of a compound to block the intracellular calcium influx induced by CCR7 activation.

-

General Protocol:

-

Cells expressing CCR7 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with various concentrations of this compound.

-

A CCR7 agonist (CCL19 or CCL21) is added to stimulate the receptor.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.

-

The IC50 is calculated as the concentration of this compound that inhibits the agonist-induced calcium response by 50%.

-

-

Signaling Pathways and Experimental Workflows

The multifaceted nature of this compound's activity can be visualized through its interaction with distinct signaling pathways.

Conclusion

This compound represents a fascinating case study in drug discovery, initially developed as a potent anti-HIV agent with a unique, multi-target mechanism of action. Its subsequent identification as a CCR7 antagonist has broadened its potential therapeutic landscape. While the lack of publicly available clinical trial data suggests that its journey to the clinic may have been halted, the extensive preclinical research on this compound and its analogs provides a rich source of information for medicinal chemists and pharmacologists. The structure-activity relationships established for this class of compounds, along with the detailed mechanistic studies, continue to be valuable for the design and development of new antiviral and immunomodulatory agents. Further investigation into the specific reasons for its developmental status could provide important lessons for future drug discovery endeavors.

References

- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Inhibitory Effects of Cosalane on HIV-1 Reverse Transcriptase and Protease

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory properties of cosalane, a novel anti-HIV agent, against two critical viral enzymes: reverse transcriptase (RT) and protease. While this compound demonstrates a multi-faceted mechanism of action, with its primary antiviral activity attributed to the inhibition of viral entry, it also exhibits notable inhibitory effects on these key enzymes essential for the HIV-1 replication cycle.[1][2] This document collates available quantitative data, details relevant experimental methodologies, and presents visual workflows to support further research and development in this area.

Overview of this compound's Dual Enzymatic Inhibition

This compound is a unique synthetic compound that has demonstrated a broad spectrum of anti-HIV activity.[2] Its mechanism extends to multiple viral targets, including the inhibition of the binding of the viral envelope protein gp120 to the CD4 receptor on host cells.[1] Beyond this primary function as an entry inhibitor, studies have confirmed that this compound also directly inhibits the enzymatic activities of both HIV-1 reverse transcriptase and protease.[2] This dual enzymatic targeting, in addition to its entry inhibition, underscores its potential as a multifaceted antiretroviral agent.

The following diagram illustrates the dual-target inhibitory action of this compound within the HIV-1 lifecycle.

Inhibition of HIV-1 Reverse Transcriptase

This compound and its related compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into DNA, a critical step for viral replication. While the inhibitory effect of this compound on HIV-1 RT has been established, specific IC50 values from direct enzymatic assays are not prominently available in the reviewed literature, which often focuses on its potent viral entry inhibition.

Quantitative Data

Direct enzymatic IC50 values for this compound against purified HIV-1 RT are not well-documented in publicly accessible literature. Research has more frequently reported the 50% effective concentration (EC50) for the inhibition of HIV-1-induced cytopathic effects in cell culture, which reflects the compound's overall antiviral activity, including entry inhibition. For context, a novel this compound analog with an extended polyanionic pharmacophore demonstrated an EC50 of 0.55 µM against the HIV-1RF strain in CEM-SS cells, a significant improvement over this compound's EC50 of 5.1 µM in the same assay.

Experimental Protocol: Non-Radioactive Colorimetric HIV-1 RT Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 RT. This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand, which is then quantified using an anti-DIG antibody conjugated to peroxidase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compound (e.g., this compound)

-

Positive Control (e.g., Nevirapine)

-

Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

-

Template/Primer Hybrid (e.g., poly(A) x oligo(dT)15)

-

dNTP mix (dATP, dCTP, dGTP, DIG-dUTP)

-

Streptavidin-coated 96-well plates

-

Anti-DIG-Peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution

-

Wash Buffer

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control.

-

Reaction Setup: In a 96-well reaction plate, add the reaction buffer, template/primer hybrid, and the dNTP mix.

-

Inhibitor Addition: Add the diluted test compound, positive control, or a vehicle control to the appropriate wells.

-

Enzyme Addition: Initiate the reverse transcription reaction by adding the recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the DIG-labeled DNA.

-

Capture: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin, immobilizing the newly synthesized DNA. Incubate to allow for binding.

-

Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.

-

Detection: Add the anti-DIG-POD conjugate and incubate. The antibody will bind to the DIG-labeled DNA.

-

Substrate Addition: After another wash step, add the peroxidase substrate. The enzyme will catalyze a color change.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Experimental Workflow: RT Inhibition Assay

The following diagram outlines the workflow for the colorimetric HIV-1 RT inhibition assay.

Inhibition of HIV-1 Protease

HIV-1 protease is an aspartyl protease that is critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. This compound and its analogs have been shown to inhibit this crucial enzyme.

Quantitative Data

While this compound itself is known to inhibit HIV-1 protease, more potent activity has been observed in its analogs. The following table summarizes the 50% inhibitory concentration (IC50) values for several potent this compound analogs against HIV-1 protease.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound Analog 1 | HIV-1 Protease | 0.35 | |

| This compound Analog 2 | HIV-1 Protease | 0.38 | |

| This compound Analog 3 | HIV-1 Protease | 0.39 |

Note: The specific structures of these analogs are detailed in the cited literature.

Experimental Protocol: Fluorimetric HIV-1 Protease Inhibition Assay (FRET)

This protocol describes a common method for measuring HIV-1 protease activity and its inhibition using a Fluorescence Resonance Energy Transfer (FRET) substrate. The substrate is a short peptide containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant HIV-1 Protease

-

Test compound (e.g., this compound)

-

Positive Control (e.g., Ritonavir)

-

Assay Buffer (e.g., MES or sodium citrate, pH 5.5-6.0, with NaCl, glycerol, and DTT)

-

FRET peptide substrate

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer and the diluted test compound, positive control, or vehicle control.

-

Enzyme Addition: Add the recombinant HIV-1 protease to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the FRET substrate to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) at 37°C. Readings are typically taken every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Protease Inhibition FRET Assay

The diagram below illustrates the workflow for the FRET-based HIV-1 protease inhibition assay.

Conclusion

This compound presents a compelling profile as an anti-HIV agent due to its multi-target mechanism. While its most potent activity is the inhibition of viral entry, its documented inhibitory effects on both reverse transcriptase and protease contribute to its overall antiviral efficacy. The development of this compound analogs has demonstrated the potential to significantly enhance the inhibition of HIV-1 protease. Further investigation into the specific interactions of this compound with the active sites of these enzymes and the optimization of its structure to improve enzymatic inhibition could lead to the development of next-generation antiretroviral drugs with a reduced likelihood of developing resistance. The protocols and data presented herein provide a foundational guide for researchers pursuing these advancements.

References

Understanding the structure-activity relationship (SAR) of Cosalane derivatives.

For Researchers, Scientists, and Drug Development Professionals

Cosalane and its derivatives represent a unique class of molecules with potent biological activities, primarily investigated for their anti-HIV properties and more recently as antagonists of the C-C chemokine receptor 7 (CCR7). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to aid in the rational design of next-generation therapeutics.

Core Structure and Mechanism of Action

This compound is a synthetic compound characterized by a lipophilic steroid moiety (cholestane) linked to a polyanionic pharmacophore, a disalicylmethane unit. This unique structure allows it to interact with multiple biological targets.

Anti-HIV Activity: The primary anti-HIV mechanism of this compound and its analogs involves the inhibition of viral entry.[1] They achieve this by interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells, a critical first step in HIV infection.[1][2] Some derivatives also exhibit activity against HIV reverse transcriptase.[1]

CCR7 Antagonism: this compound has been identified as a potent antagonist of CCR7, a G protein-coupled receptor crucial for lymphocyte migration.[3] By blocking the binding of the natural ligands CCL19 and CCL21 to CCR7, this compound can inhibit chemotaxis and downstream signaling pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for various this compound derivatives, highlighting the impact of structural modifications on their biological activity.

Table 1: Anti-HIV Activity of this compound and its Derivatives

| Compound | Modification | EC50 (µM) vs HIV-1RF in CEM-SS cells | Reference |

| This compound | - | 5.1 | |

| Analog 1 | Extended polyanionic pharmacophore | 0.55 | |

| Amide Analog | Replacement of linker carbons with an amido group | Generally tolerated activity | |

| Amino Analog | Incorporation of an amino moiety in the linker | Abolished activity |

Key SAR Insights for Anti-HIV Activity:

-

Polyanionic Pharmacophore: Extending the polyanionic pharmacophore significantly enhances anti-HIV potency, suggesting that targeting specific cationic residues on the CD4 protein is crucial.

-

Linker Chain: The length and nature of the linker between the steroid and the pharmacophore are critical. While amide incorporation is tolerated, the introduction of a basic amino group completely abolishes activity, indicating the importance of the overall anionic nature of the molecule. The stereochemistry of the substituent at the C-3 position of the steroid also influences antiviral potency.

Table 2: CCR7 Antagonist Activity of this compound

| Compound | Ligand | IC50 (µM) | Cell Line | Reference |

| This compound | CCL19 | 0.207 (human), 0.193 (murine) | CHO-K1 | |

| This compound | CCL21 | 2.66 (human), 1.98 (murine) | CHO-K1 | |

| This compound | - | 2.43 | - |

Key SAR Insights for CCR7 Antagonist Activity:

-

This compound is a more potent antagonist of CCR7 when the receptor is activated by CCL19 compared to CCL21.

-

The activity is comparable between human and murine CCR7, suggesting the binding site is conserved across these species.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the SAR studies of this compound derivatives. For detailed, step-by-step protocols, it is recommended to consult the full-text publications.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is typically achieved through a convergent route. This involves the separate synthesis of the modified steroidal moiety and the polyanionic pharmacophore, which are then coupled via a suitable linker. Modifications to the linker often involve standard organic chemistry reactions to introduce amide or other functional groups. The synthesis of analogs with extended pharmacophores involves the attachment of additional substituted benzoic acid rings.

General Experimental Workflow for Synthesis:

Synthesis Workflow for this compound Derivatives.

Anti-HIV Activity Assays

The anti-HIV activity of this compound derivatives is primarily assessed by their ability to inhibit the cytopathic effect of the virus in cell culture.

Protocol for Inhibition of HIV-1 Cytopathic Effect:

-

Cell Culture: Human T-cell lines (e.g., CEM-SS) are cultured under standard conditions.

-

Viral Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., HIV-1RF).

-

Compound Treatment: The infected cells are treated with serial dilutions of the this compound derivatives.

-

Incubation: The cultures are incubated for a period that allows for viral replication and cytopathic effects to become apparent.

-

Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of living cells.

-

Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC50) is calculated from the dose-response curve.

CCR7 Antagonist Activity Assays

The CCR7 antagonist activity is determined by measuring the inhibition of chemokine-induced cell migration (chemotaxis) or receptor binding.

Protocol for Chemotaxis Assay:

-

Cell Preparation: A cell line expressing CCR7 (e.g., CHO-K1-hCCR7) or primary lymphocytes are used.

-

Transwell System: A Transwell plate with a porous membrane is used. The lower chamber contains the chemokine ligand (CCL19 or CCL21), and the upper chamber contains the cells pre-incubated with the this compound derivative.

-

Incubation: The plate is incubated to allow cell migration towards the chemokine gradient.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified (e.g., by cell counting or fluorescence measurement).

-

Data Analysis: The concentration of the compound that inhibits chemotaxis by 50% (IC50) is determined.

Protocol for CCR7 Competition Binding Assay:

-

Cell Preparation: Cells expressing CCR7 (e.g., U87.CD4.CCR7) are used.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the this compound derivative.

-

Labeled Ligand Addition: A fluorescently labeled CCR7 ligand (e.g., Alexa-Fluor647 labeled CCL19) is added.

-

Incubation and Washing: The mixture is incubated, and then the cells are washed to remove unbound ligand.

-

Flow Cytometry: The amount of bound fluorescent ligand is quantified using flow cytometry.

-

Data Analysis: The IC50 value is calculated based on the displacement of the labeled ligand.

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound derivatives.

HIV-1 Entry and its Inhibition by this compound

This compound inhibits the initial step of HIV-1 entry by blocking the interaction between the viral gp120 protein and the CD4 receptor on the host cell. This prevents the subsequent conformational changes required for co-receptor binding and membrane fusion.

HIV-1 Entry Pathway and Inhibition by this compound.

CCR7 Signaling Pathway and its Inhibition by this compound

CCR7 is a G protein-coupled receptor that, upon binding to its ligands (CCL19 or CCL21), activates several downstream signaling cascades, including the PI3K/Akt, MAPK, and RhoA pathways, leading to cell survival, chemotaxis, and actin reorganization. This compound acts as an antagonist, blocking the initial ligand-receptor interaction.

CCR7 Signaling Pathway and Inhibition by this compound.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives has been explored primarily in the context of their anti-HIV and CCR7 antagonist activities. Key structural features, such as the nature of the linker and the composition of the polyanionic pharmacophore, have been shown to be critical for biological activity. The provided quantitative data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers in the field.

Future research should focus on:

-

Expanding the SAR: Synthesizing and testing a wider range of derivatives to build more comprehensive SAR models.

-

Improving Pharmacokinetics: Modifying the this compound scaffold to enhance its drug-like properties, such as solubility and bioavailability.

-

Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives in other diseases where CCR7 plays a role, such as autoimmune disorders and cancer metastasis.

-

Structural Biology: Obtaining co-crystal structures of this compound derivatives with their targets (gp120/CD4 complex and CCR7) to enable structure-based drug design.

By leveraging the knowledge summarized in this guide, the scientific community can continue to advance the development of this compound-based therapeutics with improved efficacy and safety profiles.

References

- 1. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-HIV activity of this compound analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

The potential therapeutic applications of Cosalane beyond HIV.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cosalane, a synthetic compound initially developed as an anti-HIV agent, is emerging as a molecule with significant therapeutic potential extending beyond its original indication. This technical guide provides an in-depth overview of the current understanding of this compound's diverse biological activities, focusing on its antiviral, anti-inflammatory, and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate further investigation and development of this compound-based therapeutics.

Introduction

This compound is a cholesterol derivative that has demonstrated potent inhibitory activity against Human Immunodeficiency Virus (HIV). Its mechanism of action in HIV is multifaceted, involving the inhibition of viral entry by targeting the gp120-CD4 interaction, interference with post-attachment events, and inhibition of key viral enzymes such as reverse transcriptase and protease.[1] However, a growing body of evidence suggests that the therapeutic applications of this compound are not limited to HIV. The molecule's ability to interact with various cellular targets, particularly chemokine receptors, has opened new avenues for its potential use in a range of other diseases. This guide will explore these non-HIV applications, providing a comprehensive resource for the scientific community.

Antiviral Activity Beyond HIV

While extensively studied for its anti-HIV properties, this compound has also been reported to exhibit a broad range of activity against other viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and human cytomegalovirus (HCMV).[2]

Quantitative Antiviral Data

Anti-Inflammatory and Immunomodulatory Potential

A significant area of interest for the therapeutic application of this compound beyond HIV lies in its potent anti-inflammatory and immunomodulatory effects. These activities are primarily mediated through its antagonism of key chemokine receptors, which are crucial regulators of immune cell trafficking and inflammation.

Chemokine Receptor Antagonism

This compound has been identified as a potent antagonist of the chemokine receptors CCR7 and CXCR2.[2] This antagonism disrupts the normal signaling pathways of these receptors, which are involved in various inflammatory and autoimmune conditions.

CCR7 plays a critical role in the migration of dendritic cells and T cells to secondary lymphoid organs, a key process in initiating adaptive immune responses. By blocking CCR7, this compound can potentially mitigate the pathological immune responses seen in conditions like graft-versus-host disease (GVHD).[2]

CXCR2 is predominantly expressed on neutrophils and is involved in their recruitment to sites of inflammation. Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases. This compound's ability to antagonize CXCR2 suggests its potential as a therapeutic agent for neutrophil-driven inflammatory conditions.

This compound has also been shown to inhibit the migration of human monocytes induced by RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), a chemokine that acts through the CCR1 receptor.[3] This suggests that this compound may interfere with the RANTES/CCR1 interaction, potentially by binding to RANTES itself.

Quantitative Anti-Inflammatory Data

The inhibitory activity of this compound on chemokine receptors has been quantified through various in vitro assays.

| Target | Ligand | Cell Type | Assay | IC50 (µM) | Reference |

| CCR7 | - | - | - | 2.43 | |

| CXCR2 | - | - | - | 0.66 | |

| Human CCR7 | CCL19 | - | - | 0.207 | |

| Murine CCR7 | CCL19 | - | - | 0.193 | |

| Human CCR7 | CCL21 | - | - | 2.66 | |

| Murine CCR7 | CCL21 | - | - | 1.98 |

Signaling Pathways

The antagonism of CCR7 and CXCR2 by this compound interferes with downstream signaling cascades that are crucial for cell migration and activation.

Figure 1: Simplified signaling pathway of this compound's antagonism of CCR7 and CXCR2.

Anticancer Potential

The role of chemokine receptors in cancer progression, including tumor growth, metastasis, and angiogenesis, has led to the investigation of chemokine receptor antagonists as potential anticancer agents. Given this compound's activity against CCR7 and CXCR2, which are implicated in various cancers, it is plausible that this compound may possess anticancer properties. However, there is currently a lack of published data on the cytotoxic effects of this compound on cancer cell lines.

Quantitative Anticancer Data

No IC50 values for this compound against any cancer cell lines have been reported in the available literature. This represents a significant area for future research.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections provide representative methodologies for key assays used to characterize the biological activities of this compound.

CCR7 Antagonist β-Arrestin Recruitment Assay

This assay is used to determine the ability of a compound to block the recruitment of β-arrestin to the CCR7 receptor upon agonist stimulation, a key step in receptor desensitization and signaling.

Principle: This assay often utilizes enzyme fragment complementation (EFC). The CCR7 receptor is tagged with one part of a fragmented enzyme, and β-arrestin is tagged with the complementary part. Upon agonist-induced interaction of CCR7 and β-arrestin, the enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence). An antagonist will inhibit this interaction and thus reduce the signal.

Representative Protocol:

-

Cell Culture: Use a stable cell line co-expressing a tagged CCR7 receptor and a tagged β-arrestin (e.g., CHO-K1 cells).

-

Cell Plating: Seed the cells into a 384-well white, clear-bottom assay plate and incubate overnight.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add a known CCR7 agonist (e.g., CCL19 or CCL21) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Signal Detection: Add the enzyme substrate and measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for a CCR7 antagonist β-arrestin recruitment assay.

CXCR2 Antagonist Assay

A variety of assays can be used to assess CXCR2 antagonism, including ligand binding assays, calcium mobilization assays, and chemotaxis assays.

Principle (Calcium Mobilization Assay): CXCR2 is a G-protein coupled receptor that, upon activation, leads to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this agonist-induced calcium flux.

Representative Protocol:

-

Cell Loading: Load cells expressing CXCR2 with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Agonist Stimulation: Add a CXCR2 agonist (e.g., IL-8) and immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium mobilization and calculate the IC50 value.

RANTES/CCR1-Mediated Chemotaxis Inhibition Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: A Boyden chamber or a similar transwell system is used. Cells are placed in the upper chamber, and the chemoattractant (RANTES) is placed in the lower chamber. The two chambers are separated by a microporous membrane. Cells will migrate through the pores towards the chemoattractant. An inhibitor will reduce the number of cells that migrate to the lower chamber.

Representative Protocol:

-

Cell Preparation: Isolate and prepare a suspension of cells that express CCR1 (e.g., human monocytes).

-

Assay Setup: Place the chemoattractant (RANTES) in the lower wells of a chemotaxis plate. Place the cell suspension, pre-incubated with or without varying concentrations of this compound, in the upper inserts with a porous membrane.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 1-2 hours) at 37°C.

-

Quantification of Migration: Remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the underside of the membrane or into the lower well.

-

Data Analysis: Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

References

- 1. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of RANTES/CCR1-mediated chemotaxis by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Cosalane with gp120-CD4 Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between Cosalane, a potent anti-HIV agent, and the critical binding event of the viral envelope glycoprotein gp120 with the host cell's CD4 receptor. This compound's primary mechanism of action involves the disruption of this initial stage of HIV-1 entry.[1][2] This document details the quantitative data available on its inhibitory activity, outlines the experimental protocols used to elucidate its mechanism, and visually represents the key pathways and experimental workflows.

Introduction: The Crucial Role of gp120-CD4 Interaction in HIV-1 Entry

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells, such as T-helper cells and macrophages. This high-affinity interaction triggers a cascade of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further structural rearrangements in the transmembrane glycoprotein gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. The initial gp120-CD4 binding is a highly conserved and essential step in the viral life cycle, making it a prime target for antiretroviral drug development.

This compound and its analogues are a class of anti-HIV agents that have demonstrated a broad range of activity against various viral targets.[1] A key mechanism of action for these compounds is the inhibition of viral entry by interfering with the gp120-CD4 binding and subsequent membrane fusion.[1]

Quantitative Analysis of this compound's Inhibitory Activity